The synthesis of 4-(5-Chloro-2-methoxyphenyl)thian-4-ol typically involves the reaction of 5-chloro-2-methoxyphenylthiol with an epoxide under acidic or basic conditions. The reaction proceeds through the nucleophilic attack of the thiol group on the epoxide, leading to the formation of the thian ring structure.
The molecular structure of 4-(5-Chloro-2-methoxyphenyl)thian-4-ol consists of a thian ring bonded to a phenyl group substituted with chlorine and methoxy groups.
The compound can be represented using various structural notations:
COC1=C(C=C(C=C1)Cl)SC(=O)C
AGQWSHSVUYUBQR-UHFFFAOYSA-N
4-(5-Chloro-2-methoxyphenyl)thian-4-ol can undergo various chemical reactions typical for thian derivatives:
The specific reaction conditions (temperature, solvent, catalysts) can significantly influence the yield and selectivity of these reactions.
Relevant data regarding density, boiling point, and other physical properties are often determined through experimental methods or sourced from chemical databases .
4-(5-Chloro-2-methoxyphenyl)thian-4-ol finds potential applications in various scientific fields:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5